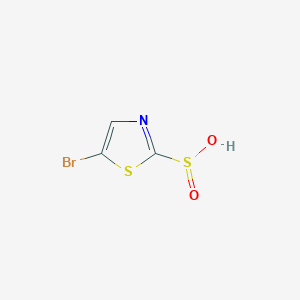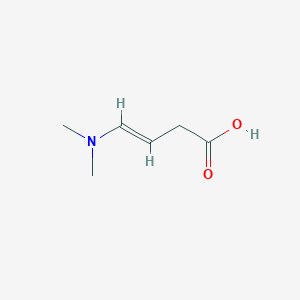
4-(Dimethylamino)but-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)but-3-enoicacid is an organic compound characterized by the presence of a dimethylamino group attached to a butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)but-3-enoicacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butenoic acid and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(Dimethylamino)but-3-enoicacid may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
(E)-4-(Dimethylamino)but-3-enoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-4-(Dimethylamino)but-3-enoicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)but-3-enoicacid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(E)-4-(Dimethylamino)but-2-enoicacid: A similar compound with a different position of the double bond.
(E)-4-(Methylamino)but-3-enoicacid: A compound with a methylamino group instead of a dimethylamino group.
Uniqueness
(E)-4-(Dimethylamino)but-3-enoicacid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences can be crucial for its applications and effectiveness in various fields.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
(E)-4-(dimethylamino)but-3-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3,5H,4H2,1-2H3,(H,8,9)/b5-3+ |
InChIキー |
KHGZKTZGHXCKFG-HWKANZROSA-N |
異性体SMILES |
CN(C)/C=C/CC(=O)O |
正規SMILES |
CN(C)C=CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



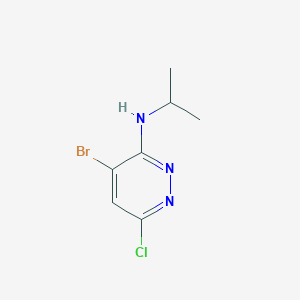
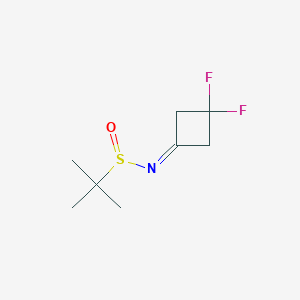
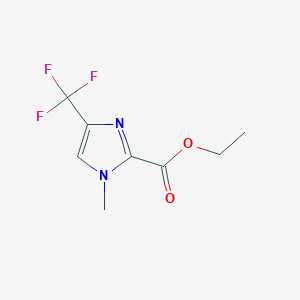
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
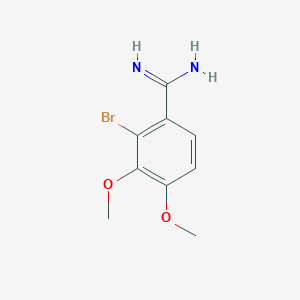
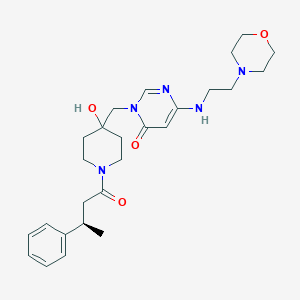

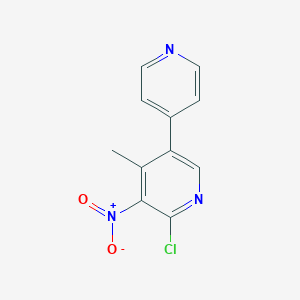
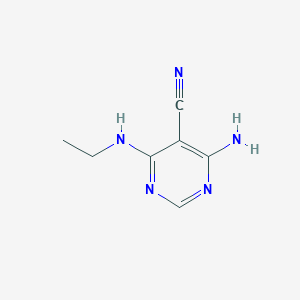
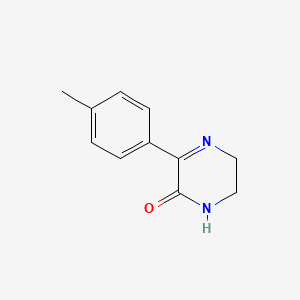
![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)
